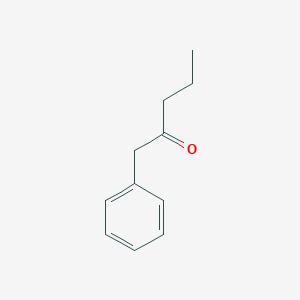

1-Phenylpentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKAWBGFIMBUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216954 | |

| Record name | 1-Phenyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-92-7 | |

| Record name | 1-Phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36VW7X5C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenylpentan-2-one, also known by synonyms such as Benzyl Propyl Ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] It is structurally characterized by a phenyl group attached to a pentanone backbone at the first carbon position.[1] This compound is a colorless oil and serves as an intermediate in various organic syntheses.[3] Notably, it has been identified for its potential application as a repellent in pesticides, particularly those that are toxic to honeybees, highlighting its relevance in developing more ecologically considerate agricultural products.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its chemical reactivity.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 6683-92-7 | [1][2] |

| Appearance | Colorless Oil | [3] |

| Boiling Point | 225 °C at 760 mmHg | [1][2] |

| 237-239 °C | [3] | |

| 244 °C | [4] | |

| Density | 0.96 g/cm³ | [1][2] |

| 0.9889 g/cm³ at 12 °C | [3] | |

| Refractive Index (n_D) | 1.501 - 1.506 | [1][4] |

| Flash Point | 99.7 °C | [1] |

| Solubility | Sparingly soluble in Chloroform and Methanol | [1][3] |

| Storage | Sealed in a dry place at room temperature | [1][3] |

| ¹H NMR | Protons α to carbonyl (C1-H₂): ~2.1-2.6 ppm | [5][6] |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-220 ppm | [5][7] |

| IR Spectroscopy | Strong C=O stretch: ~1715 cm⁻¹ (aliphatic ketone) | [7][8] |

| Mass Spectrometry | Molecular Ion (M⁺) peak expected; fragmentation patterns provide structural data. | [9][10] |

Chemical Reactivity

The chemical behavior of this compound is dictated by the carbonyl group and the adjacent benzylic position.

-

Benzylic Position (C1) : The methylene protons at the C1 position are benzylic and α to the carbonyl group, making them significantly acidic.[11] This allows for easy formation of an enolate under basic conditions. The resulting enolate is stabilized by resonance involving both the carbonyl group and the phenyl ring, making this position a prime site for alkylation and other electrophilic substitution reactions.[11] The benzylic C-H bonds are also susceptible to oxidation by strong oxidizing agents like KMnO₄ or H₂CrO₄, which can lead to cleavage and the formation of benzoic acid under harsh conditions.[12]

-

Carbonyl Group (C2) : The carbonyl group is electrophilic and can undergo a variety of nucleophilic addition reactions.

-

Reduction : The ketone can be reduced to the corresponding secondary alcohol, 1-phenylpentan-2-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11]

-

Wittig Reaction : It can react with phosphorus ylides (Wittig reagents) to convert the carbonyl group into a carbon-carbon double bond, forming an alkene.[11]

-

Grignard Reaction : Reaction with Grignard reagents (R-MgX) will produce tertiary alcohols.[11]

-

-

α-Cleavage in Mass Spectrometry : A predominant fragmentation pattern for ketones in mass spectrometry is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7] This is a key feature used in its structural identification by mass spectrometry.

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are provided below.

Determination of Boiling Point (Micro Method)

This protocol describes a common method for determining the boiling point of a small liquid sample.

-

Apparatus : Thiele tube or oil bath, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), and heat source.[3][13]

-

Procedure :

-

Attach the small test tube containing 1-2 mL of this compound to a thermometer.[14]

-

Place a capillary tube, with its open end down, inside the test tube submerged in the liquid.[13]

-

Immerse the assembly in a Thiele tube or oil bath filled with a suitable heating liquid (e.g., mineral oil).[3][13]

-

Heat the bath gently. As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.[13]

-

When a rapid and continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[3][13]

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[3]

-

Determination of Density using a Pycnometer

This method provides a precise measurement of the density of a liquid.

-

Apparatus : Pycnometer (density bottle) of a known volume, analytical balance, and a thermostatic bath.[15][16]

-

Procedure :

-

Carefully clean and dry the pycnometer and determine its mass accurately on an analytical balance.[16]

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.[16]

-

Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.[16]

-

Carefully insert the stopper, allowing excess liquid to exit through the capillary. Dry the outside of the pycnometer thoroughly.[16]

-

Weigh the filled pycnometer.[16]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) , where 'm' is the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) and 'V' is the calibrated volume of the pycnometer.[16]

-

Determination of Refractive Index

The refractive index is a characteristic physical property that is useful for identifying a pure liquid.

-

Apparatus : An Abbe refractometer.[17]

-

Procedure :

-

Ensure the prisms of the refractometer are clean using a soft tissue and a suitable solvent (e.g., ethanol).[18]

-

Place a few drops of this compound onto the surface of the lower prism.[18]

-

Close the prisms to spread the liquid into a thin film.

-

While looking through the eyepiece, adjust the control to bring the light and dark fields into sharp focus. Eliminate any color fringe using the chromaticity adjustment.[18]

-

Align the boundary line between the light and dark fields with the center of the crosshairs.[18]

-

Read the refractive index from the scale. Record the temperature, as the refractive index is temperature-dependent.[18][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of a neat liquid sample to identify functional groups.

-

Apparatus : FTIR spectrometer, salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.[20][21]

-

Procedure (Transmission Method) :

-

Ensure the salt plates are clean and dry.[4]

-

Place one drop of this compound on the surface of one salt plate.[4][20]

-

Place the second plate on top and gently press to form a thin, uniform liquid film between the plates, avoiding air bubbles.[4][20]

-

Mount the plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument first.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]

-

-

Procedure (ATR Method) :

Mass Spectrometry (Electron Ionization)

This protocol describes the general procedure for obtaining a mass spectrum using the most common ionization technique.

-

Apparatus : A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.[10]

-

Procedure :

-

The sample is injected into the instrument (e.g., via a GC) where it is vaporized.[10]

-

In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9][10]

-

This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[23]

-

The high energy of the electrons imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[9][23]

-

These ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

-

Visualizations: Workflows and Pathways

Caption: A plausible synthetic route to this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. phillysim.org [phillysim.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Ketones | OpenOChem Learn [learn.openochem.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chymist.com [chymist.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. ised-isde.canada.ca [ised-isde.canada.ca]

- 16. How to Use a Density Bottle [sigmaaldrich.com]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. faculty.weber.edu [faculty.weber.edu]

- 20. researchgate.net [researchgate.net]

- 21. jascoinc.com [jascoinc.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

1-phenylpentan-2-one synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 1-Phenylpentan-2-one

Introduction

This compound, also known as benzyl propyl ketone, is an aromatic ketone with applications in organic synthesis.[1] It serves as a valuable intermediate in the preparation of more complex molecules and has been identified as a potential repellent in pesticides.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, including detailed reaction mechanisms and experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes. The most prominent methods include the oxidation of the corresponding secondary alcohol, the reaction of organometallic reagents with appropriate electrophiles, and the Wacker-Tsuji oxidation of a terminal alkene. Each pathway offers unique advantages and is suited for different laboratory settings and starting material availability.

Pathway 1: Oxidation of 1-Phenylpentan-2-ol

A common and reliable method for the synthesis of ketones is the oxidation of secondary alcohols. In this case, this compound is prepared by the oxidation of 1-phenylpentan-2-ol.[2] This transformation can be achieved using various oxidizing agents, with Pyridinium Chlorochromate (PCC) being a mild and selective option that minimizes over-oxidation.[3]

Reaction Mechanism

The oxidation of 1-phenylpentan-2-ol with PCC involves the formation of a chromate ester intermediate. This is followed by a base-assisted E2 elimination of the chromium species and a proton from the alcohol's carbon, resulting in the formation of the ketone and a reduced chromium species.

Caption: Mechanism of 1-phenylpentan-2-ol oxidation using PCC.

Experimental Protocol

The following protocol is adapted from general procedures for the oxidation of secondary alcohols using PCC.[3]

-

Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with a solution of 1-phenylpentan-2-ol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the solution in one portion.

-

Reaction: The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts, washing the filter cake with additional DCM.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Pathway 2: Synthesis via Organocuprate Reagents

Organocuprate reagents, also known as Gilman reagents, are highly effective for the synthesis of ketones from acid chlorides.[4] This method is valued for its high selectivity, as organocuprates are less reactive than Grignard or organolithium reagents and typically do not react further with the ketone product.[4][5] For the synthesis of this compound, phenylacetyl chloride is reacted with lithium dipropylcuprate.

Reaction Mechanism

The synthesis begins with the preparation of the Gilman reagent, lithium dipropylcuprate, from propyl lithium and a copper(I) salt. The cuprate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride leaving group to yield the ketone.

Caption: Synthesis of this compound using a Gilman reagent.

Experimental Protocol

-

Gilman Reagent Preparation: In a dry, inert-atmosphere flask, copper(I) iodide (1 equivalent) is suspended in anhydrous diethyl ether at -78 °C. Propyl lithium (2 equivalents) is added dropwise, and the mixture is stirred until a clear solution of lithium dipropylcuprate is formed.

-

Reaction: A solution of phenylacetyl chloride (1 equivalent) in anhydrous diethyl ether is added slowly to the prepared Gilman reagent at -78 °C.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or vacuum distillation.

Pathway 3: Wacker-Tsuji Oxidation of 1-Phenyl-1-pentene

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones.[6][7] This method is highly regioselective, following Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the double bond. To synthesize this compound, the substrate would be 1-phenyl-1-pentene.

Reaction Mechanism

The catalytic cycle of the Wacker-Tsuji oxidation involves several key steps. Initially, the palladium(II) catalyst coordinates to the alkene. This is followed by the nucleophilic attack of water on the coordinated alkene to form a hydroxy-palladium intermediate. Subsequent β-hydride elimination and reductive elimination release the ketone product and a reduced palladium(0) species. A co-oxidant, typically a copper salt and molecular oxygen, is used to reoxidize the palladium(0) back to palladium(II), thus regenerating the catalyst.[6][8]

Caption: Key stages in the Wacker-Tsuji oxidation of 1-phenyl-1-pentene.

Experimental Protocol

The following is a general procedure for a Wacker-Tsuji oxidation.[7]

-

Catalyst Preparation: A flask is charged with palladium(II) chloride (0.1 equivalents) and copper(I) chloride (1-2 equivalents) in a mixture of dimethylformamide (DMF) and water.

-

Oxygenation: Oxygen is bubbled through the solution for approximately 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

-

Substrate Addition: 1-Phenyl-1-pentene (1 equivalent) is added to the reaction mixture.

-

Reaction: The reaction is stirred under an oxygen atmosphere (e.g., using a balloon) at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ketone is then purified by column chromatography or vacuum distillation.

Quantitative Data Summary

The yield of this compound is dependent on the chosen synthetic pathway and the optimization of reaction conditions. The following table summarizes typical yields for the described methods based on analogous reactions reported in the literature.

| Synthesis Pathway | Key Reagents | Typical Yield (%) | Reference for Analogy |

| Oxidation of 1-Phenylpentan-2-ol | PCC, DCM | >85% | [3] |

| Organocuprate Reaction | (CH₃CH₂CH₂)₂CuLi, Phenylacetyl Chloride | High | [4] |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | Variable | [6][9] |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound, regardless of the chosen pathway, follows a consistent sequence of steps.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively accomplished through several reliable methods. The oxidation of 1-phenylpentan-2-ol offers a straightforward and high-yielding route, provided the starting alcohol is readily available. The use of organocuprate reagents provides a selective method for forming the carbon-carbon bond with minimal side reactions. The Wacker-Tsuji oxidation is a powerful alternative for the conversion of the corresponding terminal alkene. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

References

- 1. Cas 6683-92-7,1-PHENYL-2-PENTANONE | lookchem [lookchem.com]

- 2. DL-1-phenylpentan-2-ol | 705-73-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

spectroscopic data for 1-phenylpentan-2-one (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key organic compound with applications in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.02 - 7.49 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.66 | Singlet | 2H | CH₂ adjacent to phenyl group |

| 2.41 | Triplet | 2H | CH₂ adjacent to carbonyl group |

| 1.57 | Sextet | 2H | CH₂ (ethyl group) |

| 0.87 | Triplet | 3H | CH₃ (ethyl group) |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1][2]

Table 2: 13C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 208.09 | C=O (Ketone) |

| 134.46 | Quaternary aromatic carbon |

| 129.42 | Aromatic CH |

| 128.66 | Aromatic CH |

| 126.91 | Aromatic CH |

| 50.10 | CH₂ adjacent to phenyl group |

| 43.86 | CH₂ adjacent to carbonyl group |

| 17.20 | CH₂ (ethyl group) |

| 13.64 | CH₃ (ethyl group) |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O (Ketone) stretch |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretch |

| ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample Preparation: Liquid Film[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 71 | Moderate | [C₄H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)[4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the proton (¹H) frequency. The magnetic field is shimmed to achieve homogeneity, ensuring sharp and symmetrical peaks.

-

Data Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and the collection of 8-16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.

2.1.2. 13C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrometer is tuned to the carbon-13 (¹³C) frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of about 200-220 ppm is necessary. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder.

-

Instrument Setup: A background spectrum of the empty sample compartment is collected to subtract the signals from atmospheric CO₂ and water vapor. The spectral range is typically set from 4000 to 400 cm⁻¹.

-

Data Acquisition: The sample holder with the prepared salt plates is placed in the spectrometer's beam path. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physical Characteristics of Benzyl Propyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propyl ketone, systematically known as 1-phenyl-2-pentanone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1] It features a propyl group attached to the carbonyl carbon, which is in turn bonded to a benzyl group. This structure imparts specific physical and chemical properties that are of interest in various fields of chemical synthesis and research. Ketones, in general, are characterized by a carbonyl group (C=O) bonded to two carbon atoms, making them polar molecules with distinct reactivity.[2] The presence of the phenyl group in benzyl propyl ketone introduces aromaticity, influencing its solubility, boiling point, and other physical characteristics.

This guide provides a comprehensive overview of the core physical properties of benzyl propyl ketone, detailed experimental protocols for their determination, and a visualization of the relationships governing these characteristics.

Core Physical Properties

The physical state of ketones is influenced by their molecular weight; lower molecular weight ketones are typically volatile liquids, while those with more than eleven carbon atoms tend to be colorless liquids or solids.[3][4] Benzyl propyl ketone, with eleven carbon atoms, exists as a liquid under standard conditions. The quantitative physical properties are summarized below. For comparative analysis, data for related isomers and similar ketones are also included.

Data Summary of Benzyl Propyl Ketone and Related Compounds

| Property | Benzyl Propyl Ketone (1-Phenyl-2-pentanone) | n-Propyl Phenyl Ketone (1-Phenyl-1-butanone) | Benzyl Ethyl Ketone (1-Phenyl-2-butanone) | Benzyl Methyl Ketone (1-Phenyl-2-propanone) |

| CAS Registry Number | [6683-92-7][1] | [495-40-9][5] | [1007-32-5][6] | [103-79-7][7] |

| Molecular Formula | C₁₁H₁₄O[1] | C₁₀H₁₂O[5] | C₁₀H₁₂O[6] | C₉H₁₀O[7] |

| Molar Mass ( g/mol ) | 162.23[1] | 148.20[5] | 148.205[6] | 134.18[7] |

| Density (g/mL) | 0.972[1] | 0.989[5] | 0.998[6] | 1.002[7] |

| Boiling Point (°C) | 244[1] | 230[5] | 109-112 (at 15 mmHg)[6] | 216[7] |

| Melting Point (°C) | Not available | 12[5] | Not available[6] | 27[7] |

| Refractive Index | 1.506[1] | 1.520[5] | 1.5122[6] | 1.516[7] |

| Molar Volume (mL/mol) | 166.9[1] | 149.9[5] | Not available | 133.9[7] |

| Surface Tension (dyn/cm) | 34.96[1] | 35.06[5] | Not available | 38.07[7] |

Experimental Protocols for Property Determination

The determination of the physical properties of a compound like benzyl propyl ketone follows standardized laboratory procedures. These protocols are fundamental to chemical characterization.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Methodology: A common method involves distillation. A small sample of the ketone is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus. The flask is heated, and as the liquid boils, the vapor rises and condenses in the condenser. The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., mmHg).

Density Measurement

Density is the mass of a substance per unit volume.

-

Methodology: A pycnometer (a small glass flask of a known volume) is used for precise measurements.

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (benzyl propyl ketone), ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Methodology: An Abbe refractometer is the standard instrument.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and light is passed through the sample.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

-

Solubility Determination

Solubility refers to the ability of a substance to dissolve in a solvent.

-

Methodology:

-

A measured amount of the solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube.

-

Small, measured amounts of benzyl propyl ketone are added incrementally while stirring or vortexing.

-

The mixture is observed for homogeneity. The point at which no more ketone dissolves (e.g., the solution becomes cloudy or a separate layer forms) indicates the saturation point.

-

Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL). Due to the polar carbonyl group and the large nonpolar hydrocarbon portion, ketones like benzyl propyl ketone are generally soluble in organic solvents but have limited solubility in water.[2][8]

-

Visualizations: Workflows and Relationships

Logical Relationships of Physical Properties

The physical properties of a ketone are not independent; they are governed by the underlying molecular structure and the resulting intermolecular forces. The following diagram illustrates these relationships.

Caption: Interplay of molecular structure and physical properties in ketones.

Experimental Workflow for Physical Characterization

The process of characterizing a new or uncharacterized chemical substance follows a logical progression of experiments to determine its fundamental physical properties.

Caption: Standard workflow for determining key physical properties of a chemical.

References

- 1. benzyl propyl ketone [stenutz.eu]

- 2. Ketones: Structure, Properties and Chemical test. [allen.in]

- 3. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 4. embibe.com [embibe.com]

- 5. n-propyl phenyl ketone [stenutz.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. benzyl methyl ketone [stenutz.eu]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

Solubility Profile of 1-Phenylpentan-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-phenylpentan-2-one, an aryl ketone with applications in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility, presents the available qualitative data, and offers detailed experimental protocols for researchers to determine its solubility in specific organic solvents.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound (C₁₁H₁₄O) possesses a molecular structure that includes a nonpolar phenyl group and a propyl group, as well as a polar carbonyl group (C=O). This amphiphilic nature dictates its solubility behavior in various organic solvents.

-

Polarity: The ketone's carbonyl group can participate in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents.

-

Hydrogen Bonding: While the ketone itself cannot donate a hydrogen bond, the oxygen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.

-

Van der Waals Forces: The nonpolar phenyl and alkyl components of the molecule will interact favorably with nonpolar solvents through London dispersion forces.

Therefore, the solubility of this compound in a given organic solvent will be determined by the balance of these interactions. It is expected to be more soluble in solvents of intermediate polarity and in those that can effectively solvate both the polar carbonyl group and the nonpolar hydrocarbon portions of the molecule.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide range of organic solvents remains limited. The available information is qualitative and is summarized in the table below.

| Solvent | Solvent Class | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Chloroform | Chlorinated | CHCl₃ | Sparingly Soluble[1][2][3] | Data not available | Not specified |

| Methanol | Protic Alcohol | CH₃OH | Sparingly Soluble[1][2][3] | Data not available | Not specified |

Note: "Sparingly soluble" is a qualitative term and indicates that a small amount of the solute will dissolve in the solvent.

For applications requiring precise solubility values, experimental determination is necessary. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Solubility Determination

To obtain reliable and precise quantitative solubility data for this compound, the equilibrium shake-flask method is a widely accepted and robust technique.[4] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

General Workflow for Equilibrium Solubility Determination

The overall process for determining the equilibrium solubility of this compound is depicted in the workflow diagram below.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Quantification Methodologies

The concentration of this compound in the saturated solution can be determined by several analytical techniques. The choice of method will depend on the available instrumentation, the properties of the solvent, and the desired accuracy.

1. Gravimetric Method

This is a straightforward and fundamental method for determining solubility.

-

Protocol:

-

Prepare a saturated solution of this compound in the solvent of interest using the shake-flask method described above.

-

Carefully pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry evaporating dish.[5][6]

-

Gently evaporate the solvent under a stream of inert gas or in a fume hood at a controlled temperature to avoid loss of the analyte.

-

Once the solvent is removed, dry the dish containing the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[5][6]

-

The final weight of the dish minus the initial tare weight gives the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Logical Diagram for Gravimetric Analysis:

Caption: Step-by-step workflow for the gravimetric determination of solubility.

2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and widely used method for determining the concentration of a solute in a solution.[1][7]

-

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of separating and quantifying this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water mixture), and detector wavelength (based on the UV absorbance of the compound).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[1]

-

Sample Preparation: Prepare a saturated solution using the shake-flask method.

-

Dilution: Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor.

-

3. UV-Vis Spectroscopic Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis range and the solvent does not interfere at the chosen wavelength.

-

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and create a calibration curve (absorbance vs. concentration) according to the Beer-Lambert Law.

-

Sample Preparation: Prepare a saturated solution using the shake-flask method.

-

Dilution: Accurately dilute the clear, filtered supernatant with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Analysis: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to find the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Conclusion

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 3. 1-PHENYL-2-PENTANONE | 6683-92-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. benchchem.com [benchchem.com]

Toxicological Profile of 1-Phenylpentan-2-one: An In-Depth Technical Guide

Disclaimer: Due to a lack of publicly available toxicological data for 1-phenylpentan-2-one, this document utilizes a read-across approach based on structurally similar compounds. The information presented herein is intended for research and informational purposes and should be interpreted with caution.

Introduction

This compound, also known as benzyl propyl ketone, is a chemical intermediate with potential applications in various industrial sectors. A comprehensive understanding of its toxicological profile is essential for ensuring safe handling, use, and for predicting potential human health and environmental risks. This technical guide provides a detailed overview of the known and predicted toxicological properties of this compound, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6683-92-7 | |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 237-239 °C | |

| LogP | 2.8 |

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound and its structural analogs. It is important to note that much of the data is derived from read-across from these analogs due to the absence of specific studies on this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| Oral LD₅₀ | Rat | Oral | > 2000 mg/kg | Not Classified (Read-across from 1-phenyl-2-propanone) | |

| Dermal LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | Not Classified (Read-across from 1-phenyl-2-propanone) | |

| Inhalation LC₅₀ | Rat | Inhalation | No data available | - |

GHS Classification based on read-across: Harmful if swallowed (Category 4) is often cited by suppliers, suggesting an LD₅₀ in the range of 300-2000 mg/kg, though specific study data is not available.

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Not irritating (Read-across from 1-phenyl-2-propanone) | Not Classified | |

| Eye Irritation | Rabbit | Irritating (Read-across from 1-phenyl-2-propanone) | Category 2 | |

| Skin Sensitization | Mouse | Not sensitizing (Read-across from 1-phenyl-2-propanone) | Not Classified |

GHS Classification: Causes serious eye irritation (Category 2) is consistently reported.

Genotoxicity

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium | Negative (with and without metabolic activation) (Read-across from 1-phenyl-2-propanone) | |

| In vitro Chromosomal Aberration | Mammalian Cells | Negative (with and without metabolic activation) (Read-across from 1-phenyl-2-propanone) | |

| In vivo Micronucleus Test | Mouse | No data available |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | LOAEL | Target Organs | Reference |

| 28-day | Rat | Oral | 150 mg/kg/day (Read-across from 1-phenyl-2-propanone) | 500 mg/kg/day | Liver |

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are provided below, based on standard OECD guidelines and read-across data from analogous substances.

Acute Oral Toxicity (OECD 423) - Read-Across from 1-Phenyl-2-propanone

-

Test Species: Rat (Sprague-Dawley), female

-

Administration: Gavage, single dose

-

Vehicle: Corn oil

-

Dose Levels: Limit test at 2000 mg/kg body weight.

-

Observation Period: 14 days

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Eye Irritation (OECD 405) - Read-Across from 1-Phenyl-2-propanone

-

Test Species: Rabbit (New Zealand White)

-

Administration: 0.1 mL of the undiluted test substance was instilled into the conjunctival sac of one eye of each animal.

-

Observation Period: 72 hours, with observations at 1, 24, 48, and 72 hours post-instillation.

-

Endpoints: Scoring of corneal opacity, iritis, conjunctival redness, and chemosis according to the Draize scale.

Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Read-Across from 1-Phenyl-2-propanone

-

Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.

-

Method: Plate incorporation method.

-

Metabolic Activation: With and without Aroclor 1254-induced rat liver S9 fraction.

-

Concentrations: A range of concentrations up to 5000 µ g/plate .

-

Endpoints: A significant, dose-related increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available on the signaling pathways or detailed mechanisms of toxicity for this compound. Based on its structure as a benzyl ketone, its metabolism is anticipated to proceed via reduction of the ketone to the corresponding alcohol, followed by conjugation and excretion. The observed eye irritation is likely a direct cytotoxic effect on the corneal and conjunctival cells.

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Logical Relationship for Read-Across Justification

Caption: Justification for using 1-phenyl-2-propanone for read-across to this compound.

Conclusion

Technical Guide: Physicochemical Properties of 1-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the core physicochemical properties of 1-phenylpentan-2-one, a compound of interest in various chemical and pharmaceutical research fields. The data presented herein is compiled from verified chemical databases.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₁₄O | - |

| Molecular Weight | 162.23 | g/mol |

| Boiling Point | 225 | °C at 760 mmHg |

| Flash Point | 99.7 | °C |

| Density | 0.96 | g/cm³ |

| Vapor Pressure | 0.0885 | mmHg at 25°C |

| Refractive Index | 1.5 | - |

Compound Identification

For accurate tracking and referencing in experimental and developmental workflows, the following identifiers are provided:

This compound is also known by several synonyms, including Benzyl N-propyl ketone and 1-Phenyl-2-pentanone.[1][2][3]

Structural and Property Overview

The following diagram illustrates the relationship between the compound and its key molecular and physical properties.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are standardized and can be found in comprehensive analytical chemistry literature. The provided data is based on established methods such as:

-

Mass Spectrometry: For the determination of molecular weight.

-

Elemental Analysis: For confirming the molecular formula.

-

Standard ASTM methods: For boiling point, flash point, and density measurements.

No specific novel experimental protocols or signaling pathway studies were identified for this compound in the context of this guide's preparation.

Applications

1-Phenyl-2-pentanone is an aryl ketone compound.[2] It has been noted for its potential application as a repellent in pesticides.[2] Further research may explore its utility as an intermediate in fine chemical and pharmaceutical synthesis.[2]

References

An In-depth Technical Guide on the Thermochemical Data for 1-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 1-phenylpentan-2-one. While a thorough search of scientific literature and databases did not yield specific experimental thermochemical data for this compound, this guide details the established experimental protocols for measuring key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy.

Thermochemical Data for this compound

A comprehensive search for experimentally determined thermochemical data for this compound (CAS: 6683-92-7, Molecular Formula: C₁₁H₁₄O) in publicly available databases and literature did not yield quantitative values for its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or heat capacity (Cp).[1][2][3] Computational chemistry data, such as TPSA (Topological Polar Surface Area) and LogP, are available but do not provide the core thermochemical properties.[4] For structurally similar compounds, such as other ketones, thermochemical data has been determined using a combination of experimental techniques and theoretical calculations.[5]

Table 1: Summary of Thermochemical Data for this compound

| Thermochemical Property | Symbol | Value (kJ/mol for enthalpy, J/(mol·K) for entropy and heat capacity) |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | No experimental data found. |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | No experimental data found. |

| Standard Molar Entropy (gas) | S°(g) | No experimental data found. |

| Standard Molar Entropy (liquid) | S°(l) | No experimental data found. |

| Heat Capacity at Constant Pressure (gas) | Cp(g) | No experimental data found. |

| Heat Capacity at Constant Pressure (liquid) | Cp(l) | No experimental data found. |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the primary experimental methodologies employed to determine the thermochemical properties of organic compounds like this compound.

The standard enthalpy of formation of an organic compound is most commonly derived from its experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the substance (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Assembly: The bomb is placed in a well-insulated container (a Dewar flask) filled with a precisely known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after the combustion process until a stable final temperature is reached.

-

Calculation of Heat of Combustion: The heat of combustion (ΔcH°) is calculated from the observed temperature rise, the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is then calculated from its standard enthalpy of combustion using Hess's Law. This calculation requires the known standard enthalpies of formation of the combustion products, carbon dioxide (CO₂) and water (H₂O).

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.[6][7]

Experimental Protocol:

-

Calorimeter Design: The core of an adiabatic calorimeter is a sample cell that is thermally isolated from its surroundings.[6] This is typically achieved by surrounding the cell with an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell, thereby minimizing heat exchange.[6]

-

Sample Loading: A known mass of the liquid sample, such as this compound, is sealed within the sample cell.

-

Heating and Measurement: A precisely measured quantity of electrical energy is supplied to a heater within the sample cell, causing a small increase in its temperature. The temperature of the sample is carefully measured before and after the energy input.

-

Data Acquisition: The process is repeated in small temperature increments over the desired temperature range.

-

Calculation of Heat Capacity: The heat capacity (Cp) at each temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure changes in heat capacity, as well as the enthalpy of phase transitions such as melting (fusion) and crystallization.[8][9]

Experimental Protocol:

-

Sample and Reference Pans: A small, accurately weighed sample (typically 5-15 mg) of the substance is placed in a hermetically sealed pan (e.g., aluminum).[8] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument, which contains two separate, identical furnaces. The instrument is programmed to heat or cool the sample and reference pans at a constant rate.[8]

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and the reference.

-

Enthalpy of Fusion (ΔHfus): When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.[8]

-

Melting Point (Tm): The temperature at the onset or peak of the melting endotherm is taken as the melting point.[8]

-

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the key thermochemical properties of an organic compound.

This guide underscores the established methodologies available to researchers for determining the thermochemical properties of this compound. While direct experimental values are not currently available in the reviewed literature, the protocols described herein provide a clear path for obtaining this critical data.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Phenyl-2-pentanone | C11H14O | CID 81188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pentanone, 1-phenyl- [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. Thermochemistry and bond dissociation energies of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 1-phenylpentan-2-one, a valuable ketone intermediate in organic synthesis. The described methodology follows a robust two-step reaction sequence commencing with the α-alkylation of phenylacetonitrile using 1-bromopropane under phase-transfer catalysis (PTC) conditions. The resulting 2-phenylpentanenitrile intermediate is then subjected to acidic hydrolysis to yield the target ketone. This application note includes detailed experimental procedures, tables of quantitative data for all reagents, and a workflow diagram to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

This compound, also known as benzyl propyl ketone, is a chemical intermediate with applications in the synthesis of more complex organic molecules. Its structure, featuring a phenyl group adjacent to a carbonyl, makes it a useful building block in medicinal chemistry and materials science. The synthesis protocol detailed herein provides a reliable method for its preparation from readily available starting materials.

The chosen synthetic route involves two key transformations:

-

α-Alkylation of Phenylacetonitrile: The acidic α-hydrogen of phenylacetonitrile is deprotonated by a strong base in a biphasic system, facilitated by a phase-transfer catalyst. The resulting carbanion undergoes nucleophilic substitution with 1-bromopropane to form 2-phenylpentanenitrile.

-

Hydrolysis of 2-Phenylpentanenitrile: The nitrile intermediate is subsequently hydrolyzed under acidic conditions to afford the desired product, this compound.

Physicochemical Properties and Safety Data

A summary of the physical and chemical properties of the final product and key reagents is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6683-92-7[1] |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1] |

| Appearance | Colorless oil |

| Boiling Point | 237-239 °C |

| Density | 0.9889 g/cm³ at 12 °C |

Table 2: Safety and Handling Information for Key Chemicals

| Chemical | Hazard Statements | Precautionary Statements |

| This compound | Harmful if swallowed. Causes serious eye irritation. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Phenylacetonitrile | Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |

| 1-Bromopropane | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |

| Sodium Hydroxide | May be corrosive to metals. Causes severe skin burns and eye damage. | Keep only in original container. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

| Tetrabutylammonium bromide | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |

| Sulfuric Acid | Causes severe skin burns and eye damage. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Step 1: α-Alkylation of Phenylacetonitrile to 2-Phenylpentanenitrile

This procedure is adapted from established methods for the phase-transfer catalyzed alkylation of arylacetonitriles.

Materials:

-

Phenylacetonitrile

-

1-Bromopropane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (0.1 mol, 11.72 g) and tetrabutylammonium bromide (0.005 mol, 1.61 g).

-

Add 50 mL of toluene to the flask and begin stirring.

-

Slowly add 50 mL of a 50% aqueous solution of sodium hydroxide to the stirring mixture.

-

From the dropping funnel, add 1-bromopropane (0.12 mol, 14.76 g) dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30 °C, using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel and add 50 mL of deionized water.

-

Separate the organic layer, and wash it sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield crude 2-phenylpentanenitrile.

3.2. Step 2: Hydrolysis of 2-Phenylpentanenitrile to this compound

This procedure is based on general methods for the acid-catalyzed hydrolysis of nitriles to ketones.

Materials:

-

Crude 2-phenylpentanenitrile from Step 1

-

Concentrated sulfuric acid

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of 1 volume of concentrated sulfuric acid and 5 volumes of deionized water.

-

Add the crude 2-phenylpentanenitrile from Step 1 to the acidic solution.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 110-112 °C at 10 mmHg.

Data Presentation

Table 3: Reagent Quantities for Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| Step 1: Alkylation | ||||

| Phenylacetonitrile | 117.15 | 0.1 | 11.72 | 11.5 |

| 1-Bromopropane | 123.00 | 0.12 | 14.76 | 10.9 |

| Sodium Hydroxide (50% aq.) | 40.00 | ~0.94 | 37.5 (in 75 mL soln) | 50 |

| Tetrabutylammonium bromide | 322.37 | 0.005 | 1.61 | - |

| Step 2: Hydrolysis | ||||

| 2-Phenylpentanenitrile | 159.23 | ~0.1 | ~15.9 | ~16.2 |

| Sulfuric Acid (conc.) | 98.08 | - | - | ~20 |

| Deionized Water | 18.02 | - | - | 100 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

References

Applications of 1-Phenylpentan-2-one in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpentan-2-one, a benzylic ketone, is a versatile building block in organic synthesis, primarily utilized as a precursor for a variety of valuable chemical entities. Its strategic placement of a carbonyl group adjacent to a methylene group attached to a phenyl ring allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including the synthesis of chiral alcohols and amines, α-functionalization, carbon chain extension, and the construction of heterocyclic systems.

Key Synthetic Applications

The reactivity of this compound is centered around its carbonyl group and the adjacent α-protons. The benzylic protons at the C1 position exhibit enhanced acidity due to resonance stabilization of the resulting enolate by the phenyl ring, making it a suitable substrate for reactions proceeding via enolate intermediates.

Synthesis of Chiral Alcohols via Asymmetric Reduction

The reduction of the prochiral ketone this compound provides access to chiral 1-phenylpentan-2-ol, a valuable synthon in the preparation of biologically active molecules. Enantioselective reduction can be achieved using chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Application Note:

The asymmetric reduction of this compound is a critical transformation for accessing enantiomerically enriched secondary alcohols. The CBS reduction, utilizing a chiral oxazaborolidine catalyst, offers a reliable method to achieve high enantioselectivity. The choice of the (R)- or (S)-catalyst determines the stereochemical outcome of the alcohol product.

Quantitative Data: Asymmetric Reduction of this compound

| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-Methyl-CBS | BH₃·THF | THF | -40 | 2 | >95 (estimated) | >90 (estimated) |

Note: Data is adapted from protocols for structurally similar ketones due to the lack of specific literature data for this compound.

Experimental Protocol: Asymmetric Reduction using (R)-Methyl-CBS Catalyst

Materials:

-

This compound (1.0 eq)

-

(R)-Methyl-CBS catalyst solution (1.0 M in toluene, 0.1 eq)

-

Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF, 0.6 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M HCl

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (R)-Methyl-CBS catalyst solution.

-

Dilute the catalyst with anhydrous THF and cool the solution to 0°C.

-

Slowly add the BH₃·THF solution dropwise to the catalyst solution and stir for 15 minutes at 0°C.

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Cool the catalyst-borane mixture to -40°C (acetonitrile/dry ice bath).

-

Add the solution of this compound dropwise to the cold catalyst mixture over 30 minutes.

-

Stir the reaction mixture at -40°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at -40°C.

-

Allow the mixture to warm to room temperature and add 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-phenylpentan-2-ol.

Synthesis of Amines via Reductive Amination

This compound is a key starting material for the synthesis of primary and secondary amines, which are prevalent in many pharmaceutical compounds. Reductive amination offers a direct route to these valuable products.

Application Note:

Reductive amination of this compound can be achieved through various methods, including the Leuckart reaction using ammonium formate or formamide, or by direct condensation with a primary amine followed by reduction. These methods provide access to 1-phenylpentan-2-amine and its N-substituted derivatives.

Quantitative Data: Reductive Amination of this compound

| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ammonium Acetate | Sodium Cyanoborohydride | Methanol | Room Temp. | 36 | ~70-80 (estimated) |

| Methylamine HCl | Aluminum Amalgam | Isopropanol | Reflux | 2 | ~60-70 (estimated) |

| Ammonium Formate | Formic Acid (in situ) | Neat | 160-170 | 4 | ~50-60 (estimated) |

Note: Data is adapted from protocols for structurally similar ketones due to the lack of specific literature data for this compound.

Experimental Protocol: Leuckart Reaction with Ammonium Formate

Materials:

-

This compound (1.0 eq)

-

Ammonium formate (excess, e.g., 5-10 eq)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound and ammonium formate.

-

Heat the mixture to 160-170°C and maintain this temperature for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH) to hydrolyze the intermediate formamide.

-

Extract the product amine with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amine can be further purified by distillation or by forming a hydrochloride salt.

α-Alkylation of this compound

The presence of acidic α-protons allows for the formation of an enolate, which can then be alkylated to introduce new carbon-carbon bonds at the C1 or C3 position.

Application Note:

The regioselectivity of the alkylation of this compound can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less substituted C1 position. Thermodynamic conditions with a weaker base at higher temperatures would favor the more substituted enolate at the C3 position.

Quantitative Data: α-Alkylation of this compound (Kinetic Conditions)

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | LDA | THF | -78 | 1 | ~80-90 (estimated) |

| Ethyl Iodide | LDA | THF | -78 | 1 | ~75-85 (estimated) |